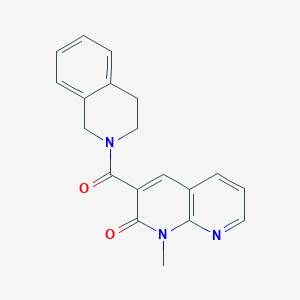

1-methyl-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2-dihydro-1,8-naphthyridin-2-one

Overview

Description

1-methyl-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2-dihydro-1,8-naphthyridin-2-one is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline alkaloids, including 1,2,3,4-tetrahydroisoquinolines, are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2-dihydro-1,8-naphthyridin-2-one typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures and controlled environments to ensure the desired product yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2-dihydro-1,8-naphthyridin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthesis and Structural Characteristics

The compound belongs to the class of naphthyridines and tetrahydroisoquinolines, which are known for their diverse biological activities. The synthesis of this compound can be achieved through various methods, including the use of ionic liquids as catalysts to facilitate reactions in environmentally friendly conditions. For example, a recent study highlighted the gram-scale synthesis of 1,8-naphthyridines using choline hydroxide as a catalyst in water, indicating a shift towards more sustainable synthetic methods .

Anticancer Properties

Research has demonstrated that derivatives of tetrahydroisoquinoline exhibit significant anticancer properties. For instance, compounds derived from tetrahydroisoquinoline have shown promising results in inhibiting angiogenesis and cancer cell proliferation. Specific studies reported that certain derivatives exhibited over 50% inhibition of angiogenesis at concentrations as low as 10 µM . The structural modifications in these compounds play a crucial role in enhancing their efficacy against cancer cells.

Neuroprotective Effects

The neuroprotective potential of tetrahydroisoquinoline derivatives has been extensively studied. These compounds are believed to interact with various neurotransmitter systems and may provide therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism of action often involves modulation of neurotransmitter levels and protection against oxidative stress .

Antimicrobial Activity

The antimicrobial properties of tetrahydroisoquinoline derivatives have also been explored. Studies indicate that these compounds exhibit activity against a range of pathogens, making them potential candidates for developing new antimicrobial agents. The structure-activity relationship (SAR) studies have provided insights into how modifications can enhance their antimicrobial efficacy .

Case Studies

Mechanism of Action

The mechanism of action of 1-methyl-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2-dihydro-1,8-naphthyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: An isoquinoline derivative with similar structural features.

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: Another related compound with potential biological activities.

Uniqueness

1-methyl-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2-dihydro-1,8-naphthyridin-2-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications .

Biological Activity

1-Methyl-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2-dihydro-1,8-naphthyridin-2-one is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a tetrahydroisoquinoline moiety and a naphthyridine ring. Its molecular formula is with a molecular weight of 321.38 g/mol. The structural representation can be summarized as follows:

- Chemical Structure :

- SMILES :

CC(=O)N1CC(C=CC=C2)=C2CC1C(=O)N(C)C3=CC(NC4=CC=CC=C34)=O

- SMILES :

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various biological targets. Notably, it has shown promise in the following areas:

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it inhibits the growth of various cancer cell lines, particularly those associated with colorectal cancer:

- Case Study : In a study evaluating tetrahydroisoquinoline derivatives, compounds similar to this compound exhibited significant KRas inhibition with IC50 values ranging from 0.9 µM to 10.7 µM across different colon cancer cell lines .

Neuroprotective Effects

The compound may also exert neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress:

- Mechanism : It has been suggested that the tetrahydroisoquinoline scaffold can interact with nicotinic acetylcholine receptors (nAChRs), potentially providing neuroprotective benefits against neurodegenerative diseases .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Receptor Interaction : The compound acts as an antagonist at α2β2 nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological functions and disorders .

- Enzymatic Inhibition : It may inhibit key enzymes involved in cancer cell proliferation and survival pathways, including those related to angiogenesis .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Significant KRas inhibition in colon cancer cells | |

| Neuroprotective | Potential modulation of nAChRs | |

| Antioxidant | Reduces oxidative stress in neuronal models |

Table 2: IC50 Values for Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| GM-3-18 | Colo320 | 0.9 |

| GM-3-121 | DLD-1 | 1.72 |

| GM-3-16 | HCT116 | 1.6 |

Q & A

Basic Questions

Q. What are the key synthetic strategies for constructing the 1,2,3,4-tetrahydroisoquinoline moiety in this compound?

The tetrahydroisoquinoline core can be synthesized via reductive amination using sodium triacetoxyborohydride and acetic acid, as demonstrated in analogous systems (e.g., preparation of 1-(1-methylpiperidin-4-yl)-1,2,3,4-tetrahydroquinoline) . Cyclization reactions involving N-acyl iminium ions are also viable for similar frameworks, particularly when introducing substituents at the nitrogen position . Post-synthesis, purification via silica gel chromatography ensures product integrity .

Q. How is the structural integrity of the compound confirmed after synthesis?

Structural confirmation relies on combined spectroscopic techniques. analysis verifies proton environments (e.g., methyl groups at δ 1.2–1.5 ppm, aromatic protons in the naphthyridinone ring), while ESI-MS provides molecular weight validation. Purity is assessed using HPLC with UV detection, as outlined in USP protocols for related heterocyclic compounds .

Q. What intermediates are critical in synthesizing the naphthyridin-2-one scaffold?

Key intermediates include 1,2-dihydro-1,8-naphthyridin-2-one derivatives, which are synthesized via cyclocondensation of β-keto esters with urea or thiourea. Bromination at the C5 position using enables further functionalization (e.g., Suzuki coupling) .

Advanced Research Questions

Q. How can the acylation step at the tetrahydroisoquinoline nitrogen be optimized for higher yields?

Acylation efficiency depends on activating the carbonyl group (e.g., using EDCI/HOBt coupling agents) and controlling steric hindrance. Kinetic studies suggest maintaining a 1.2:1 molar ratio of acylating agent to tetrahydroisoquinoline precursor at 0°C minimizes side reactions. Yields >85% are achievable by quenching unreacted reagents with aqueous before workup .

Q. What strategies are effective in resolving contradictory spectral data (e.g., unexpected NMR signals)?

Contradictions between NMR and MS data may arise from residual solvents or diastereomeric impurities. Strategies include:

- Repeating the reaction under inert atmosphere to exclude oxidation byproducts.

- Employing 2D NMR (COSY, HSQC) to assign ambiguous signals.

- Conducting LC-MS/MS to identify trace impurities . For persistent issues, recrystallization in ethyl acetate/hexane mixtures improves stereochemical homogeneity .

Q. How to functionalize the naphthyridin-2-one ring without destabilizing the tetrahydroisoquinoline-carbonyl linkage?

Electrophilic substitution at the naphthyridinone C5 position is feasible using at -10°C, followed by Pd-catalyzed cross-coupling. Protecting the carbonyl with tert-butyldimethylsilyl groups prevents hydrolysis during nitration . Post-functionalization, deprotection with in THF restores the original scaffold.

Q. What computational approaches predict the physicochemical properties (e.g., pKa) of this compound?

pKa prediction via MarvinSketch (ChemAxon) or ACD/Labs software, parameterized with experimental data from structurally related tetrahydroisoquinolines (predicted pKa = 8.80 ± 0.20 for analogous systems) . Molecular dynamics simulations further assess solubility profiles by modeling interactions with water clusters.

Q. How does steric crowding in the tetrahydroisoquinoline-carbonyl region affect reactivity?

Steric hindrance from the methyl group at the tetrahydroisoquinoline nitrogen reduces nucleophilic attack at the carbonyl. Computational modeling (e.g., DFT calculations) quantifies steric effects using Tolman cone angles. Experimental validation involves comparing reaction rates of methyl-substituted vs. unsubstituted analogs .

Methodological Notes

- Chromatography : Use gradient elution (hexane:ethyl acetate 70:30 to 50:50) for separating diastereomers .

- Stability Testing : Monitor hydrolytic degradation in pH 7.4 buffer at 37°C over 72 hours, analyzing aliquots via HPLC .

- Spectral Assignments : Cross-validate shifts with database entries for 1,8-naphthyridinone derivatives (δ 7.8–8.2 ppm for C3/C7 protons) .

Properties

IUPAC Name |

3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-methyl-1,8-naphthyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2/c1-21-17-14(7-4-9-20-17)11-16(18(21)23)19(24)22-10-8-13-5-2-3-6-15(13)12-22/h2-7,9,11H,8,10,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URCJXYLFIQXJRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)N3CCC4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.